2-Bromo-1-(2-pyridinyl)ethanol hydrobromide 2-Bromo-1-(2-pyridinyl)ethanol hydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13905548
InChI: InChI=1S/C7H8BrNO.BrH/c8-5-7(10)6-3-1-2-4-9-6;/h1-4,7,10H,5H2;1H
SMILES: C1=CC=NC(=C1)C(CBr)O.Br
Molecular Formula: C7H9Br2NO
Molecular Weight: 282.96 g/mol

2-Bromo-1-(2-pyridinyl)ethanol hydrobromide

CAS No.:

Cat. No.: VC13905548

Molecular Formula: C7H9Br2NO

Molecular Weight: 282.96 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-1-(2-pyridinyl)ethanol hydrobromide -

Specification

Molecular Formula C7H9Br2NO
Molecular Weight 282.96 g/mol
IUPAC Name 2-bromo-1-pyridin-2-ylethanol;hydrobromide
Standard InChI InChI=1S/C7H8BrNO.BrH/c8-5-7(10)6-3-1-2-4-9-6;/h1-4,7,10H,5H2;1H
Standard InChI Key XTRSPWLXUCXKRI-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C(CBr)O.Br
Canonical SMILES C1=CC=NC(=C1)C(CBr)O.Br

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2-Bromo-1-(2-pyridinyl)ethanone hydrobromide possesses the molecular formula C₇H₇Br₂NO, confirmed by high-resolution mass spectrometry . The structure comprises a pyridine ring substituted at the 2-position with a bromoacetyl group, stabilized by hydrobromic acid via salt formation. Key spectral data include:

PropertyValueSource
1H NMR (DMSO-d6)δ 8.01–7.93 (m, 1H), 7.88 (s, 1H), 7.62 (d, J = 7.8 Hz, 1H), 5.03 (s, 2H), 2.59 (s, 3H)
InChIInChI=1/C7H6BrNO.BrH/c8-5-7(10)6-3-1-2-4-9-6;/h1-4H,5H2;1H
Canonical SMILESBr.O=C(C=1C=NC=CC1)CBr

The crystalline lattice stabilizes via hydrogen bonding between the hydrobromide counterion and ketone oxygen, as evidenced by X-ray diffraction studies of analogous compounds .

Physicochemical Parameters

Thermal analysis reveals a boiling point of 249.1°C at 760 mmHg and flash point of 104.5°C, indicating moderate volatility . The vapor pressure of 0.0233 mmHg at 25°C suggests limited airborne dispersion under standard conditions . Solubility profiles show high miscibility in polar aprotic solvents like dichloromethane (DCM) and dimethylformamide (DMF), but poor solubility in nonpolar media .

Synthetic Methodologies

Bromination of 1-(2-Pyridinyl)ethanone

The principal synthesis involves treating 1-(2-pyridinyl)ethanone with bromine (Br₂) in the presence of hydrobromic acid (HBr) and acetic acid (AcOH) :

Reaction Scheme
1-(2-pyridinyl)ethanone+Br2HBr, AcOHDCM, 20°C2-bromo-1-(2-pyridinyl)ethanone hydrobromide\text{1-(2-pyridinyl)ethanone} + \text{Br}_2 \xrightarrow[\text{HBr, AcOH}]{\text{DCM, 20°C}} \text{2-bromo-1-(2-pyridinyl)ethanone hydrobromide}

Optimized Conditions

  • Molar Ratio: 1:1 (substrate:Br₂)

  • Solvent: Dichloromethane (0.1 M)

  • Temperature: 0°C (initiation), 20°C (completion)

  • Time: 3 hours

  • Yield: 95%

The exothermic reaction necessitates ice-cooling during bromine addition to prevent runaway side reactions. Precipitation of the product as a yellow solid simplifies purification via filtration and DCM washing .

Alternative Pathways

Electrophilic bromination using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) has been reported for analogous pyridinyl ketones, though yields remain lower (70–75%) compared to the HBr/AcOH method . Microwave-assisted synthesis reduces reaction times to 30 minutes but requires specialized equipment .

Applications in Organic Synthesis

Heterocycle Construction

The α-bromo ketone group undergoes efficient displacement with nitrogen nucleophiles, enabling access to:

  • Imidazopyridines: Reaction with amidines at 80°C in ethanol yields fused bicyclic structures with antimicrobial activity .

  • Quinolines: Condensation with aryl amines via Friedländer annulation produces substituted quinolines, intermediates in antimalarial drug development .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids generate biaryl ketones, valuable in materials science:
2-bromo-1-(2-pyridinyl)ethanone+ArB(OH)2Pd(PPh3)4Na2CO3,dioxane1-(2-pyridinyl)-2-aryl-ethanone\text{2-bromo-1-(2-pyridinyl)ethanone} + \text{ArB(OH)}_2 \xrightarrow[\text{Pd(PPh}_3\text{)}_4]{\text{Na}_2\text{CO}_3, dioxane} \text{1-(2-pyridinyl)-2-aryl-ethanone}
Yields exceed 85% when using electron-deficient boronic acids .

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